Ceftazidime hydrochloride Ceftazidime hydrochloride Ceftazidime Dihydrochloride is the dihydrochloride salt form of ceftazidime, a third-generation, beta-lactam, cephalosporin antibiotic with a wide range of activity against Gram-negative bacteria.
Brand Name: Vulcanchem
CAS No.: 73547-70-3
VCID: VC0019381
InChI: InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1
SMILES: CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Molecular Formula: C22H22N6O7S2 2HCl
Molecular Weight: 619.5 g/mol

Ceftazidime hydrochloride

CAS No.: 73547-70-3

Reference Standards

VCID: VC0019381

Molecular Formula: C22H22N6O7S2 2HCl

Molecular Weight: 619.5 g/mol

Ceftazidime hydrochloride - 73547-70-3

CAS No. 73547-70-3
Product Name Ceftazidime hydrochloride
Molecular Formula C22H22N6O7S2 2HCl
Molecular Weight 619.5 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;dihydrochloride
Standard InChI InChI=1S/C22H22N6O7S2.2ClH/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);2*1H/b26-13-;;/t14-,18-;;/m1../s1
Standard InChIKey JLZLIGALAZXURA-ZYMGEXDGSA-N
Isomeric SMILES CC(C)(C(=O)O)O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Canonical SMILES CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].Cl.Cl
Description Ceftazidime Dihydrochloride is the dihydrochloride salt form of ceftazidime, a third-generation, beta-lactam, cephalosporin antibiotic with a wide range of activity against Gram-negative bacteria.
Reference Georgopapadakou, N. H. /Mechanisms of Action of Cephalosporin 3/'-quinolone Esters, Carbamates, and Tertiary Amines in Escherichia Coli./ American Society for Microbiology 37.3 (1992): 559-65. Antimicrobial Agents and Chemotherapy. Web. 21 Aug. 2012.
PubChem Compound 12875712
Last Modified Nov 11 2021
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